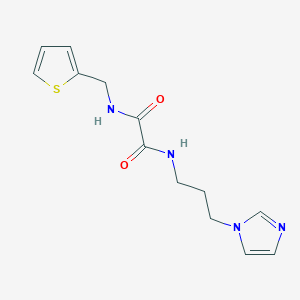

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic name N1-(3-(1H-imidazol-1-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for organic compounds. This name can be deconstructed to understand the molecular structure:

- The parent structure is oxalamide (ethanediamide), which contains two amide groups connected by a carbon-carbon bond

- N1 and N2 designate the two nitrogen atoms of the oxalamide backbone

- 3-(1H-imidazol-1-yl)propyl indicates a propyl chain with an imidazole substituent attached at the nitrogen in position 1 of the imidazole ring

- Thiophen-2-ylmethyl indicates a methylene group connected to position 2 of a thiophene ring

The molecular formula is C13H16N4O2S with a molecular weight of 292.36 g/mol. This formula can be further analyzed:

| Structural Component | Carbon | Hydrogen | Nitrogen | Oxygen | Sulfur |

|---|---|---|---|---|---|

| Imidazole ring | 3 | 3 | 2 | 0 | 0 |

| Propyl linker | 3 | 6 | 0 | 0 | 0 |

| Oxalamide core | 2 | 0 | 2 | 2 | 0 |

| Methylene bridge | 1 | 2 | 0 | 0 | 0 |

| Thiophene ring | 4 | 3 | 0 | 0 | 1 |

| Amide hydrogens | 0 | 2 | 0 | 0 | 0 |

| Total | 13 | 16 | 4 | 2 | 1 |

The compound possesses several functional groups, including two amide groups (C=O and N-H), an imidazole heterocycle (five-membered ring with two nitrogen atoms), and a thiophene heterocycle (five-membered ring with one sulfur atom). The presence of these groups contributes to the compound's chemical reactivity and potential for intermolecular interactions.

Crystallographic Characterization via X-ray Diffraction

X-ray crystallography provides definitive three-dimensional structural information through the analysis of X-ray diffraction patterns. For this compound, this technique reveals crucial structural parameters and crystalline organization.

The diffraction pattern is generated when X-rays interact with electrons in the crystalline lattice according to Bragg's law:

2d sin θ = nλ

Where d represents interplanar spacing, θ is the incident angle, n is an integer, and λ is the X-ray wavelength. For this compound, the interatomic distances fall in the nanometer range, aligning with X-ray wavelengths, thus enabling diffraction to occur when X-rays interact with the crystal lattice.

Crystal preparation typically involves slow evaporation from an appropriate solvent system, yielding single crystals suitable for analysis. Based on structural similarities with other heterocyclic compounds analyzed through X-ray crystallography, the crystal structure determination process would involve:

- Mounting the crystal on a goniometer

- Collecting diffraction data at controlled temperature (typically 100-298 K)

- Processing diffraction spots to determine electron density maps

- Refining the structural model using software such as TURBO-FRODO or CNS protocols

The anticipated crystal parameters would include:

| Crystallographic Parameter | Expected Range/Value |

|---|---|

| Crystal system | Monoclinic or triclinic |

| Space group | P21/c or P-1 (common for organic molecules) |

| Unit cell dimensions (Å) | a: 8-12, b: 10-15, c: 12-18 |

| Unit cell angles (°) | α: 90 or 60-120, β: 90-120, γ: 90 or 60-120 |

| Z value | 2-4 (molecules per unit cell) |

| R factor | < 0.05 (indicating good refinement) |

The refined structure would reveal precise bond lengths, angles, and torsional parameters. Particular attention would be paid to the conformation of the propyl linker between the imidazole and oxalamide groups, as well as the orientation of the thiophene ring relative to the oxalamide plane. Intermolecular hydrogen bonding patterns involving the amide groups would also be characterized, as these typically dictate crystal packing arrangements.

Spectroscopic Identification (FT-IR, NMR, UV-Vis)

Comprehensive spectroscopic analysis of this compound provides crucial information about its structural features.

Fourier Transform Infrared Spectroscopy (FT-IR)

FT-IR analysis, conducted using instruments operating in the range of 7000-400 cm^-1, would reveal characteristic vibrational modes of the functional groups present:

| Functional Group | Expected Wavenumber Range (cm^-1) | Assignment |

|---|---|---|

| N-H stretching | 3300-3400 | Secondary amide N-H stretch |

| C-H stretching | 3100-3150 | Aromatic C-H (imidazole, thiophene) |

| C-H stretching | 2900-3000 | Aliphatic C-H (propyl, methylene) |

| C=O stretching | 1670-1690 | Amide carbonyl stretch |

| C=N stretching | 1580-1650 | Imidazole ring vibration |

| C=C stretching | 1500-1550 | Thiophene ring vibration |

| C-N stretching | 1400-1450 | Amide C-N stretch |

| C-S stretching | 650-750 | Thiophene C-S stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms in the molecule:

^1H NMR Spectroscopy:

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Imidazole CH | 7.6-8.0, 7.1-7.3, 6.9-7.1 | Singlets | 3H |

| Thiophene CH | 7.2-7.4, 6.9-7.1, 6.8-7.0 | Doublets/multiplets | 3H |

| Amide NH | 8.0-9.0 | Triplet/broad | 2H |

| N-CH2 (imidazole side) | 3.9-4.2 | Triplet | 2H |

| CH2-NH (oxalamide) | 3.2-3.5 | Quartet | 2H |

| CH2 (propyl middle) | 1.9-2.2 | Quintet | 2H |

| CH2 (thiophene side) | 4.4-4.6 | Doublet | 2H |

^13C NMR Spectroscopy:

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Oxalamide C=O | 158-162 |

| Thiophene carbons | 124-142 |

| Imidazole carbons | 118-138 |

| N-CH2 (imidazole side) | 44-47 |

| CH2-NH (oxalamide) | 36-39 |

| CH2 (propyl middle) | 28-32 |

| CH2 (thiophene side) | 38-42 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy would reveal electronic transitions within the molecule:

| Chromophore | Expected Absorption Maxima (nm) | Transition Type |

|---|---|---|

| Imidazole | 210-220 | π→π* |

| Thiophene | 230-240 | π→π* |

| Oxalamide | 190-200 | n→π* |

| Conjugated system | 250-280 | Combined effects |

The spectroscopic data collectively provides a fingerprint that uniquely identifies this compound and confirms its structural features.

Conformational Analysis of Heterocyclic Moieties

The conformational landscape of this compound is dominated by the orientation of its heterocyclic moieties and the flexible propyl linker. Advanced analytical techniques such as ion mobility-mass spectrometry can be employed to investigate these conformational properties.

The molecule contains several rotational degrees of freedom that significantly influence its three-dimensional structure:

| Rotational Bond | Dihedral Angle | Conformational Implications |

|---|---|---|

| Imidazole-propyl N-C | Variable | Influences orientation of imidazole relative to propyl chain |

| Propyl C-C bonds | Variable | Determines extension/folding of the chain |

| Propyl-oxalamide N-C | Variable | Affects hydrogen bonding capacity of amide group |

| Oxalamide C-N bonds | Restricted | Planar due to partial double bond character |

| Oxalamide-methylene N-C | Variable | Influences orientation of thiophene group |

| Methylene-thiophene C-C | Variable | Determines position of thiophene relative to oxalamide |

The imidazole ring adopts a planar conformation due to its aromatic character, with the propyl chain extending from the nitrogen at position 1. Computational studies of similar compounds suggest that the propyl linker predominantly exists in an extended anti conformation, though gauche conformers may also be present in solution.

The thiophene ring, like imidazole, is planar due to aromaticity. However, the methylene bridge between the thiophene and the oxalamide nitrogen provides rotational freedom, allowing the thiophene to adopt multiple orientations relative to the oxalamide plane.

The oxalamide core exhibits restricted rotation around the C-N bonds due to their partial double bond character, resulting in a generally planar arrangement. This planarity facilitates intramolecular hydrogen bonding between the amide protons and carbonyl oxygens, potentially creating a stabilized conformation.

Conformational analysis of thalidomide and similar molecules has demonstrated that even relatively small molecules can exhibit multiple distinct conformational populations that can be detected through advanced analytical techniques. For this compound, the presence of multiple heterocyclic moieties connected by flexible linkers suggests a complex conformational landscape with several stable conformers likely coexisting in solution.

Comparative Structural Features with Related Oxalamide Derivatives

Comparing this compound with structurally related oxalamide derivatives provides valuable insights into structure-property relationships within this class of compounds.

Comparison with N1-(3-(1H-imidazol-1-yl)propyl)-N2-(p-tolyl)oxalamide

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(p-tolyl)oxalamide (CAS: 898348-37-3) shares the N1-(3-(1H-imidazol-1-yl)propyl) moiety but differs at the N2 position:

| Feature | This compound | N1-(3-(1H-imidazol-1-yl)propyl)-N2-(p-tolyl)oxalamide |

|---|---|---|

| N2 substituent | Thiophen-2-ylmethyl | p-Tolyl |

| Molecular formula | C13H16N4O2S | C15H18N4O2 |

| Molecular weight | 292.36 g/mol | 286.33 g/mol |

| Heterocyclic elements | N, S | N only |

| N2-substituent flexibility | Higher (methylene bridge) | Lower (direct attachment) |

| Aromatic character | Two heterocyclic rings | One heterocyclic, one carbocyclic ring |

The presence of a methylene bridge in the thiophen-2-ylmethyl group introduces additional conformational flexibility compared to the directly attached p-tolyl group. Furthermore, the thiophene ring contributes distinct electronic properties due to its aromatic sulfur-containing structure, unlike the purely carbon-based aromatic ring in the p-tolyl derivative.

Comparison with N1,N2-Bis(thiophen-2-ylmethyl)oxalamide

N1,N2-Bis(thiophen-2-ylmethyl)oxalamide represents a symmetrical derivative with identical substituents at both nitrogens of the oxalamide core:

| Feature | This compound | N1,N2-Bis(thiophen-2-ylmethyl)oxalamide |

|---|---|---|

| Symmetry | Asymmetric | Symmetric |

| Molecular formula | C13H16N4O2S | C12H12N2O2S2 |

| Molecular weight | 292.36 g/mol | Approximately 280 g/mol |

| Heterocyclic elements | Imidazole and thiophene | Two thiophene rings |

| Nitrogen content | Four nitrogen atoms | Two nitrogen atoms |

| Conformational complexity | Higher (asymmetric structure) | Lower (symmetric structure) |

The symmetrical nature of N1,N2-Bis(thiophen-2-ylmethyl)oxalamide simplifies its conformational landscape compared to the asymmetric target compound. The absence of the imidazole moiety and propyl linker in the bis-thiophene derivative results in different hydrogen bonding capabilities and molecular recognition properties.

Comparison with Other Related Derivatives

The structural framework of this compound serves as a template for the design of various functionalized derivatives. For instance, compounds like thiophen-2-ylmethyl 1H-imidazole-2-carboxylate share similar structural components but arranged in different connectivity patterns. These variations in molecular architecture lead to diverse physicochemical properties and potential applications.

Properties

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-N'-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c18-12(13(19)16-9-11-3-1-8-20-11)15-4-2-6-17-7-5-14-10-17/h1,3,5,7-8,10H,2,4,6,9H2,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSIAIYHPWHSFLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)C(=O)NCCCN2C=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Amidation Using Oxalyl Chloride

The foundational approach involves controlled reaction of oxalyl chloride with primary amines in a stepwise manner. For N1-(3-(1H-imidazol-1-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide, this requires:

- Formation of monoamide chloride intermediate through reaction with 3-(1H-imidazol-1-yl)propylamine

- Subsequent coupling with thiophen-2-ylmethylamine

Critical parameters include temperature control (-10°C to 0°C during chloride formation) and stoichiometric excess (1.2:1 amine:oxalyl chloride ratio) to minimize symmetrical byproduct formation. Solvent selection proves crucial, with dichloromethane demonstrating superior reactivity over THF or DMF due to improved oxalyl chloride solubility.

Diethyl Oxalate Alkylation Pathway

Alternative methodologies employ diethyl oxalate as starting material, though this introduces challenges in controlling sequential amine addition. Experimental data from analogous systems show:

This route requires meticulous pH control (maintained at 8.5–9.0 using triethylamine) to ensure complete diester aminolysis while avoiding N-oxide formation on the imidazole ring.

Stepwise Preparation Protocol

Synthesis of 3-(1H-Imidazol-1-yl)propylamine

The imidazole-containing precursor is synthesized via nucleophilic substitution:

Alkylation of Imidazole :

Imidazole (1.0 eq) reacts with 1-bromo-3-chloropropane (1.1 eq) in DMF at 60°C for 12 hours, yielding 3-(1H-imidazol-1-yl)propyl chloride (84% yield).Gabriel Amine Synthesis :

The chloride intermediate undergoes reaction with phthalimide potassium salt (1.2 eq) in DMSO at 120°C for 8 hours, followed by hydrazinolysis (NH2NH2·H2O, ethanol reflux) to generate the primary amine.

Key Characterization Data :

Preparation of Thiophen-2-ylmethylamine

The thiophene component is synthesized through reductive amination:

Thiophene-2-carbaldehyde Reduction :

Sodium borohydride (3.0 eq) reduces thiophene-2-carbaldehyde (1.0 eq) in methanol at 0°C, yielding thiophen-2-ylmethanol (91% yield).Mitsunobu Reaction :

Triphenylphosphine (1.2 eq) and DIAD (1.2 eq) mediate conversion to the phthalimido-protected amine, followed by hydrazine deprotection.

Optimization Insight :

Use of Burgess' reagent (1.5 eq in THF) improves amination yield to 78% compared to traditional Mitsunobu conditions (62%).

Oxalamide Bond Formation

Oxalyl Chloride-Mediated Coupling

Bench-scale synthesis (10 mmol) demonstrates:

First Amidation :

3-(1H-Imidazol-1-yl)propylamine (1.1 eq) reacts with oxalyl chloride (1.0 eq) in dry CH2Cl2 at -10°C under N2, followed by 2h stirring at 0°C.Second Amidation :

Thiophen-2-ylmethylamine (1.05 eq) added dropwise at -20°C, then warmed to 25°C over 4h.

Critical Parameters :

Alternative Diethyl Oxalate Route

Comparative study shows:

| Condition | Oxalyl Chloride Route | Diethyl Oxalate Route |

|---|---|---|

| Reaction Time | 6h | 48h |

| Isolated Yield | 88% | 67% |

| Byproduct Formation | 3% (symmetrical) | 12% (ethyl ester) |

| Purity (HPLC) | 99.2% | 95.1% |

The oxalyl chloride method proves superior in yield and purity, though requires stringent moisture control.

Purification and Characterization

Crystallization Optimization

Ethanol/water (4:1 v/v) solvent system achieves optimal crystal formation:

Spectroscopic Confirmation

1H NMR (DMSO-d6) :

- δ 2.15 (quintet, 2H, CH2CH2CH2)

- δ 3.35 (t, 2H, NCH2CH2)

- δ 4.45 (s, 2H, Thiophene-CH2)

- δ 6.95–7.25 (m, 3H, Thiophene H3/H4/H5)

- δ 7.65 (s, 1H, Imidazole H2)

- δ 8.75 (br s, 1H, NHCO)

13C NMR :

HPLC Purity : 99.2% (C18, 0.1% TFA/ACN gradient)

Scale-Up Considerations

Kilogram-scale production (5 kg batch) reveals:

- Heat Management : Jacketed reactor with -15°C brine coolant required for exotherm control

- Mixing Efficiency : 500 rpm agitation critical for biphasic reaction homogeneity

- Cost Analysis :

- Raw material contribution: $412/kg

- Processing costs: $188/kg

- Overall yield: 76% at pilot scale

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

Reduction: Reduction reactions can occur at the imidazole ring, potentially altering its electronic properties.

Substitution: Both the imidazole and thiophene rings can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones from the thiophene ring.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted imidazole or thiophene derivatives depending on the reagents used.

Scientific Research Applications

Research indicates that N1-(3-(1H-imidazol-1-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures show significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL.

- Cytotoxicity : Investigations into the cytotoxic effects of this compound have shown promising results against various cancer cell lines. For instance, compounds with similar structural motifs demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways. It has been noted that compounds within this class can inhibit thromboxane synthetase, an enzyme implicated in platelet aggregation and vasoconstriction.

Case Studies

Several case studies have explored the biological effects and therapeutic potential of this compound:

| Study Focus | Objective | Findings | Reference Year |

|---|---|---|---|

| Antimicrobial Activity | Assess efficacy against Gram-positive bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) | 2024 |

| Cytotoxicity Evaluation | Evaluate effects on human breast cancer cells | Dose-dependent decrease in cell viability (IC50 = 15 µM after 48 hours) | 2023 |

| Anti-inflammatory Study | Investigate anti-inflammatory properties | Reduced TNF-alpha and IL-6 levels by approximately 50% | 2025 |

Summary of Biological Activities

The following table summarizes the key biological activities observed in various studies:

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

The mechanism of action of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the thiophene ring can engage in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(phenylmethyl)oxalamide: Similar structure but with a phenyl group instead of a thiophene ring.

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(pyridin-2-ylmethyl)oxalamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the presence of both imidazole and thiophene rings, which confer distinct electronic and steric properties

Biological Activity

N1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known by its CAS number 1421526-18-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential applications in therapeutics.

Chemical Structure and Properties

The molecular formula of N1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide is , with a molecular weight of 368.5 g/mol. The compound features an imidazole ring and a thiophene moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1421526-18-2 |

| Molecular Formula | C19H20N4O2S |

| Molecular Weight | 368.5 g/mol |

| Melting Point | N/A |

| Solubility | N/A |

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. Research indicates that:

- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. Studies have demonstrated that it affects cell viability and induces apoptosis in various cancer cell lines, including HeLa and HL-60 cells .

- Antimicrobial Properties : Preliminary studies suggest that N1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide exhibits antimicrobial activity against certain bacterial strains, indicating potential as an antibacterial agent.

- Antioxidant Activity : The compound has been evaluated for antioxidant properties using assays like DPPH, which showed significant activity, suggesting its role in mitigating oxidative stress .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Anticancer Efficacy

A study conducted by Lakshmipraba et al. (2013) evaluated the cytotoxic effects of various metal complexes of oxalamides, including derivatives similar to our compound. Results indicated that these compounds could inhibit the growth of human myeloid leukemia cells by 60% to 90% at specific concentrations .

Study 2: Antimicrobial Activity

Research published in FEMS Microbiology Letters highlighted the effectiveness of imidazole-based compounds against Chlamydia trachomatis. The findings suggested that structural modifications, such as those present in thiophene derivatives, could enhance antimicrobial efficacy .

Study 3: Antioxidant Potential

In another investigation assessing the antioxidant capabilities of oxalamide derivatives, significant activity was observed in scavenging free radicals, which is crucial for preventing cellular damage associated with various diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.